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molecular formula C10H13NO B1279989 1-(2-Aminophenyl)-2-methylpropan-1-one CAS No. 27309-55-3

1-(2-Aminophenyl)-2-methylpropan-1-one

Cat. No. B1279989
M. Wt: 163.22 g/mol
InChI Key: ZBORFQJDYSRFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05506219

Procedure details

A solution of anthranilonitrile (8.507 gm, 72 mmol) in dry Et2O (20 ml) was added to i-propylmagnesium chloride (2.0M in Et2O, 100 ml, 200 mmol) in dry Et2O (30 ml) at 0° C. over a 15 minute period. After the addition was complete, the mixture was warmed to room temperature and stirred for 4.5 hours. The solution was cooled to 0° C., quenched with 10% HCl (150 ml), then stirred for 25 minutes. The aqueous layer was made basic with solid NaOH (25 gm) and then extracted with Et2O (3×). The combined Et2O extracts were washed with brine, then dried (Na2SO4), filtered and stripped to give a yellow oil. Flash Chromatography of the oil (Merck SiO2, 15% EtOAc in hexane) afforded 1-(2-aminophenyl)-2-methyl-1-propanone (10.916 gm, 93%) as a golden yellow oil.
Quantity
8.507 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#N)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH:10]([Mg]Cl)([CH3:12])[CH3:11].CC[O:17]C(C)=O>CCOCC.CCCCCC>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1](=[O:17])[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
8.507 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl (150 ml)
STIRRING
Type
STIRRING
Details
stirred for 25 minutes
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined Et2O extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.916 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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